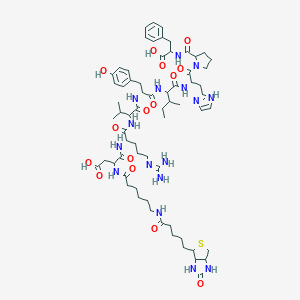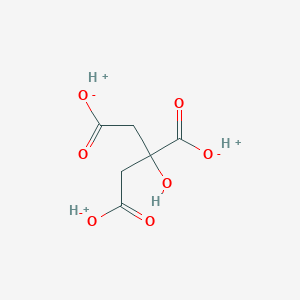
2,3-Dihydro-1-benzofuran-7-carbonyl chloride
Descripción general
Descripción
“2,3-Dihydro-1-benzofuran-7-carbonyl chloride” is a chemical compound with the molecular formula C9H7ClO2 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-1-benzofuran-7-carbonyl chloride” consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact mass is 182.01300 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 182.60400 and a density of 1.342 g/cm3 . Its boiling point is 299.8ºC at 760 mmHg . The compound is also characterized by a flash point of 111.6ºC .Aplicaciones Científicas De Investigación
Anti-Tumor Activity
Benzofuran compounds, including 2,3-Dihydro-1-benzofuran-7-carbonyl chloride, have shown strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .
Antibacterial Activity
Benzofuran compounds are known for their antibacterial properties . They could potentially be used in the development of new antibiotics or as additives in existing antibiotic treatments.
Anti-Oxidative Activity
Benzofuran compounds also exhibit anti-oxidative activities . This makes them potential candidates for use in treatments for diseases caused by oxidative stress, such as neurodegenerative diseases and cardiovascular diseases.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anticancer Agents
Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . These compounds could potentially be used in the treatment of various types of cancer.
Synthesis of Complex Benzofuran Derivatives
Benzofuran compounds, including 2,3-Dihydro-1-benzofuran-7-carbonyl chloride, can be used in the synthesis of complex benzofuran derivatives . These derivatives could have a wide range of applications in medicinal chemistry and drug discovery.
Safety and Hazards
Direcciones Futuras
Benzofuran derivatives, including “2,3-Dihydro-1-benzofuran-7-carbonyl chloride”, are of interest in various fields of research. For instance, they are being studied for their potential as effective and low-toxic antifungal drugs . Additionally, some benzofuran derivatives have shown potential anticancer activity .
Mecanismo De Acción
Target of Action
Benzofuran derivatives, to which this compound belongs, have been found to exhibit a wide range of biological and pharmacological activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives are known to impact a variety of biochemical pathways due to their broad biological activity .
Result of Action
Benzofuran derivatives have been associated with a wide range of biological effects .
Propiedades
IUPAC Name |
2,3-dihydro-1-benzofuran-7-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBGUBMIJPZGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383519 | |
| Record name | 2,3-dihydro-1-benzofuran-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-7-carbonyl chloride | |
CAS RN |
123266-63-7 | |
| Record name | 2,3-Dihydro-7-benzofurancarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123266-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dihydro-1-benzofuran-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

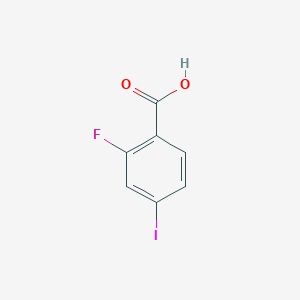
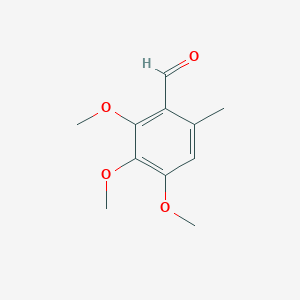
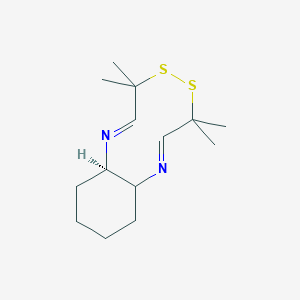

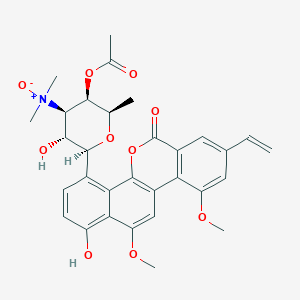

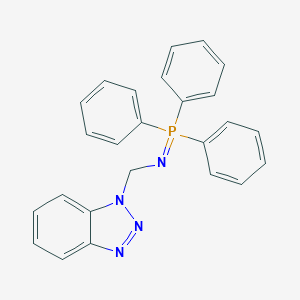
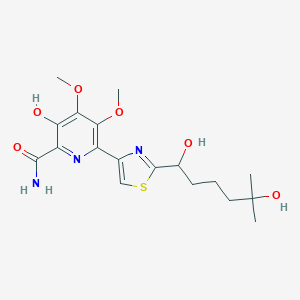
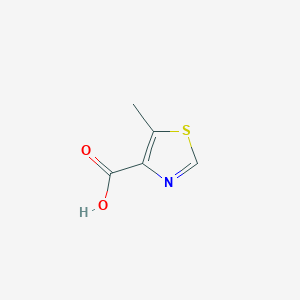

![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)

